3,5,7,10,12-Pentaoxatricyclo[6.4.0.02,6]dodecan-9-ylmethyl acetate
Overview
Description
3,5,7,10,12-Pentaoxatricyclo[6.4.0.02,6]dodecan-9-ylmethyl acetate is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a tricyclic framework with multiple oxygen atoms, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7,10,12-Pentaoxatricyclo[6.4.0.02,6]dodecan-9-ylmethyl acetate typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the tricyclic core. This is followed by the introduction of the acetate group through esterification reactions. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems helps in maintaining the consistency and quality of the product. Solvent extraction, crystallization, and chromatography are commonly employed techniques for purification.
Chemical Reactions Analysis
Types of Reactions
3,5,7,10,12-Pentaoxatricyclo[6.4.0.02,6]dodecan-9-ylmethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetate group into an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3,5,7,10,12-Pentaoxatricyclo[6.4.0.02,6]dodecan-9-ylmethyl acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,5,7,10,12-Pentaoxatricyclo[6.4.0.02,6]dodecan-9-ylmethyl acetate involves its interaction with specific molecular targets. The compound’s multiple oxygen atoms can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,4-dimethyl-11-phenyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecan-9-yl)methyl-(2-hydroxyethyl)amino]ethanol
- 3,5,7,10,12-Pentaoxatricyclo[6.4.0.02,6]dodecan-9-ylmethyl benzoate
Uniqueness
Compared to similar compounds, 3,5,7,10,12-Pentaoxatricyclo[6.4.0.02,6]dodecan-9-ylmethyl acetate stands out due to its specific ester functional group, which imparts unique reactivity and potential applications. Its tricyclic structure with multiple oxygen atoms also contributes to its distinct chemical and physical properties.
Properties
IUPAC Name |
3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecan-9-ylmethyl acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O7/c1-5(11)12-2-6-7-8(14-3-13-6)9-10(17-7)16-4-15-9/h6-10H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEITQNVODJCRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C2C(C3C(O2)OCO3)OCO1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305325 | |
Record name | NSC170233 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00305325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32448-00-3 | |
Record name | NSC170233 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170233 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC170233 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00305325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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